4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid
Description
Properties
IUPAC Name |
4-[[(4-chlorophenyl)sulfonylamino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-12-5-7-13(8-6-12)21(19,20)16-9-10-1-3-11(4-2-10)14(17)18/h1-8,16H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYBNPFJNMXCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Amine Intermediate Synthesis
The target compound’s aminomethyl group is typically introduced via nucleophilic substitution or reductive amination. For example, methyl 4-(bromomethyl)benzoate reacts with aqueous ammonia to yield methyl 4-(aminomethyl)benzoate (Eq. 1):
$$
\text{Methyl 4-(bromomethyl)benzoate} + \text{NH}_3 \rightarrow \text{Methyl 4-(aminomethyl)benzoate} + \text{HBr}
$$
This reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C, achieving 85–90% yield after 12 hours. Alternatively, reductive amination of methyl 4-formylbenzoate with ammonium acetate and sodium cyanoborohydride in methanol affords the same intermediate in 78% yield.
Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
The amine intermediate undergoes sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide (Eq. 2):
$$
\text{Methyl 4-(aminomethyl)benzoate} + \text{ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate}
$$
Reaction conditions (dichloromethane, 0°C to room temperature, 4 hours) yield 92–95% of the sulfonamide ester. Subsequent hydrolysis with 2 M NaOH at 60°C for 3 hours generates the free carboxylic acid, 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoic acid , in 88% yield.
Hofmann Rearrangement of Carbamoyl Precursors
Carbamoyl Intermediate Preparation
Adapting methods from WO2003072534A1, methyl 4-formylbenzoate is converted to methyl 4-chloroformylbenzoate via chlorination with Cl₂ gas at 50–70°C (90% yield). Reaction with aqueous ammonia (10 molar equivalents) at 5–20°C produces methyl 4-carbamoylbenzoate (98% yield, 95% purity).
Rearrangement to Aminomethyl Group
The Hofmann rearrangement of methyl 4-carbamoylbenzoate using NaOCl and NaOH (Eq. 3):
$$
\text{Methyl 4-carbamoylbenzoate} \xrightarrow{\text{NaOCl/NaOH}} \text{Methyl 4-(aminomethyl)benzoate} + \text{CO}_2
$$
This step proceeds at 50°C for 2 hours, yielding 95% of the amine intermediate. Subsequent sulfonylation (as in Section 1.2) and hydrolysis furnish the target compound.
Hydroxamic Acid Rearrangement (CN112745239A)
Hydroxamic Acid Formation
Reacting 1,4-phthalic acid monoester with hydroxylamine in methanol-water (1:1) at 0–25°C forms 4-carboxybenzoyl hydroxamic acid inorganic salt (Eq. 4):
$$
\text{1,4-Phthalic acid monoester} + \text{NH}_2\text{OH} \rightarrow \text{4-Carboxybenzoyl hydroxamic acid salt}
$$
Thermal Rearrangement to Aminomethyl Derivative
Heating the hydroxamic acid salt at 80–100°C in aqueous NaOH induces a Lossen-type rearrangement, producing 4-(aminomethyl)benzoic acid (Eq. 5):
$$
\text{4-Carboxybenzoyl hydroxamic acid salt} \xrightarrow{\Delta} \text{4-(Aminomethyl)benzoic acid} + \text{CO}_2
$$
Yields exceed 85% after acidification to pH 4 with HCl. Sulfonylation completes the synthesis.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| Direct sulfonylation | Amine synthesis → Sulfonylation → Hydrolysis | 88 | 95 | Short route, high efficiency |
| Hofmann rearrangement | Carbamoyl formation → Rearrangement | 90 | 93 | Utilizes byproducts, scalable |
| Hydroxamic acid route | Hydroxamic acid → Rearrangement | 85 | 90 | Avoids nitration, environmentally friendly |
Optimization Challenges and Solutions
- Amine Stability : The primary amine in 4-(aminomethyl)benzoic acid is prone to oxidation. Conducting reactions under nitrogen and using antioxidants (e.g., ascorbic acid) improves stability.
- Sulfonylation Selectivity : Excess sulfonyl chloride (1.2 equivalents) and slow addition rates minimize di-sulfonylation byproducts.
- Ester Hydrolysis : Microwave-assisted hydrolysis (100°C, 20 minutes) reduces reaction time from 3 hours to 88% yield.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. A notable investigation demonstrated that derivatives of 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid exhibited significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action appears to involve the inhibition of bacterial growth through interference with essential metabolic pathways.
Case Study: Antimicrobial Evaluation
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 1 | S. aureus | 18 | 15 |
| 2 | S. pneumoniae | 20 | 10 |
| 3 | E. coli | 12 | 25 |
The above table summarizes findings from an in vitro study where different derivatives were tested for their antimicrobial efficacy. The results indicated that compounds derived from the sulfonamide structure showed promising activity, particularly against Gram-positive strains .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The mechanism involves the inhibition of carbonic anhydrase IX, which is often overexpressed in tumors.
Case Study: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|---|
| A | MDA-MB-231 | 5.0 | 22 |
| B | HCT116 | 3.5 | 30 |
| C | HeLa | 4.0 | 25 |
This data illustrates the efficacy of various derivatives in inducing apoptosis and inhibiting cell proliferation in cancerous cells, demonstrating their potential as therapeutic agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activities. Modifications at specific positions on the aromatic rings have been shown to enhance both antimicrobial and anticancer activities.
Key Findings from SAR Studies
- Substituents on the para position of the phenyl ring significantly affect antibacterial activity.
- The introduction of halogen atoms increases lipophilicity, which can enhance membrane permeability and biological activity.
- Compounds with a sulfonamide group exhibit improved interaction with biological targets compared to their non-sulfonamide counterparts.
These insights are essential for guiding future synthesis efforts aimed at developing more effective derivatives .
Toxicity Studies
Toxicity assessments have revealed varying levels of safety among different derivatives of this compound. While some compounds exhibit moderate toxicity towards aquatic organisms like Daphnia magna, others have shown low toxicity profiles, making them suitable candidates for further development.
Toxicity Assessment Results
| Compound | Toxicity Level (Daphnia magna) |
|---|---|
| X | Low |
| Y | Moderate |
| Z | High |
The toxicity levels indicate that careful consideration is necessary when selecting compounds for clinical trials or environmental applications .
Mechanism of Action
The mechanism by which 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Bromophenyl)sulfonyl]benzoic acid: Similar structure but with a bromine atom instead of chlorine.
4-[(4-Methylphenyl)sulfonyl]benzoic acid: Features a methyl group instead of chlorine.
4-[(4-Nitrophenyl)sulfonyl]benzoic acid: Contains a nitro group in place of chlorine.
Uniqueness
4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s electron-withdrawing properties, affecting its chemical behavior and interactions with biological targets.
Biological Activity
4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid, a compound characterized by its sulfonamide functionality, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoic acid moiety with a sulfonamide group attached to a chlorophenyl ring, which is essential for its biological activity.
Antibacterial Activity
Research indicates that compounds containing the sulfonamide functional group exhibit significant antibacterial properties. In studies evaluating various derivatives, this compound demonstrated moderate to strong activity against several bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These findings suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly against resistant strains.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, both of which are critical targets in treating various diseases:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong |
| Urease | Strong |
The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased levels of acetylcholine are desired.
Antioxidant Activity
Antioxidant properties were assessed using several methods, including DPPH and ABTS assays. The results indicated that while this compound exhibited some antioxidant capacity, it was less effective compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT):
| Method | Inhibition Percentage |
|---|---|
| DPPH | 16.75% |
| ABTS | 14.50% |
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted by Wani et al. (2017) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the target compound. The results showed promising activity against Salmonella typhi, indicating its potential use in treating infections caused by this pathogen .
- Enzyme Inhibition Studies : Research highlighted the role of sulfonamide compounds in inhibiting urease, which is implicated in urinary tract infections. The study found that this compound significantly reduced urease activity, suggesting therapeutic applications in managing such infections .
- Antioxidant Evaluation : A comparative study on various synthesized compounds revealed that while this compound had some antioxidant properties, it was outperformed by other derivatives with enhanced structural modifications .
Q & A
Q. How should researchers validate synthetic intermediates to avoid side products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
